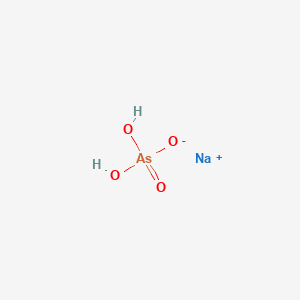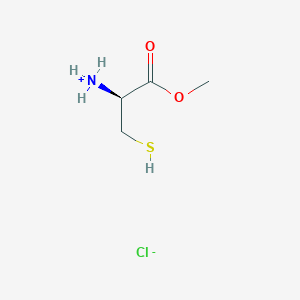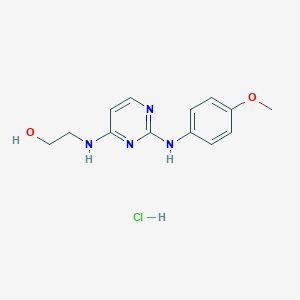
Cardiogenol C clorhidrato
Descripción general
Descripción
Cardiogenol C es un inductor de pirimidina permeable a las células conocido por su capacidad de promover la diferenciación de células madre embrionarias en cardiomiocitos . Este compuesto ha despertado un gran interés en el campo de la medicina regenerativa debido a su potencial para mejorar la reparación cardíaca al inducir propiedades cardiogénicas en varias células progenitoras .
Aplicaciones Científicas De Investigación
Cardiogenol C tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como una herramienta para estudiar la química de la pirimidina y sus derivados.
Biología: Empleado en la investigación para comprender la diferenciación de células madre en cardiomiocitos.
Industria: Utilizado en el desarrollo de agentes cardiogénicos para aplicaciones terapéuticas.
Mecanismo De Acción
Cardiogenol C ejerce sus efectos modulando la vía de señalización Wnt / beta-catenina, que es crucial para el desarrollo y la función cardíacos . Induce la expresión de marcadores cardíacos como GATA4, Nkx2.5 y Tbx5, que son esenciales para la diferenciación de células progenitoras en cardiomiocitos . El compuesto también mejora las propiedades funcionales cardíacas, incluidas las corrientes de sodio y las contracciones espontáneas en células progenitoras cardiovasculares .
Compuestos Similares:
Derivados de sulfonil hidrazona: Conocidos por sus efectos cardiogénicos en varias células madre.
Singularidad de Cardiogenol C: Cardiogenol C es único debido a su alta potencia y especificidad en la inducción de la cardiogénesis. Actúa tanto en células madre embrionarias como en células progenitoras comprometidas con el linaje con un grado limitado de plasticidad . Esto lo convierte en una herramienta valiosa en la reparación cardíaca y la medicina regenerativa .
Análisis Bioquímico
Biochemical Properties
Cardiogenol C Hydrochloride interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It targets the Wnt/beta-catenin pathway , a crucial signaling pathway involved in cell differentiation and development .
Cellular Effects
Cardiogenol C Hydrochloride influences cell function by inducing the differentiation of ESCs into cardiomyocytes . It affects cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell phenotype .
Molecular Mechanism
The molecular mechanism of action of Cardiogenol C Hydrochloride involves binding interactions with biomolecules, enzyme activation, and changes in gene expression . It prompts the differentiation of ESCs into cardiomyocytes by targeting the Wnt/beta-catenin pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cardiogenol C Hydrochloride change over time . It has been observed that this compound promotes the development of beating cardiomyocytes in cardiovascular progenitor cell-derived cardiac bodies .
Dosage Effects in Animal Models
The effects of Cardiogenol C Hydrochloride vary with different dosages in animal models . It has been used as a tool to improve cardiac repair by cell transplantation therapy in animal models .
Metabolic Pathways
Cardiogenol C Hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors . It influences metabolic flux and metabolite levels through its interactions with these biomolecules .
Transport and Distribution
Cardiogenol C Hydrochloride is transported and distributed within cells and tissues . It interacts with transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Cardiogenol C Hydrochloride and its effects on activity or function are significant . It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: Cardiogenol C se sintetiza a través de una serie de reacciones químicas que involucran derivados de pirimidina. . Las condiciones de reacción a menudo incluyen el uso de solventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar la reacción.
Métodos de Producción Industrial: La producción industrial de Cardiogenol C implica la escalabilidad de la ruta sintética, al tiempo que se garantiza una alta pureza y rendimiento. El proceso incluye pasos de purificación rigurosos, como la recristalización y la cromatografía, para obtener el producto final con una pureza superior al 97% .
Análisis De Reacciones Químicas
Tipos de Reacciones: Cardiogenol C experimenta varias reacciones químicas, que incluyen:
Oxidación: Cardiogenol C se puede oxidar para formar óxidos correspondientes.
Reducción: Puede reducirse para formar derivados de amina.
Sustitución: Cardiogenol C puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de pirimidina.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como peróxido de hidrógeno o permanganato de potasio en condiciones ácidas.
Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de pirimidina sustituidos y compuestos de amina .
Comparación Con Compuestos Similares
Sulfonyl hydrazone derivatives: Known for their cardiomyogenic effects on various stem cells.
Uniqueness of Cardiogenol C: Cardiogenol C is unique due to its high potency and specificity in inducing cardiomyogenesis. It acts on both embryonic stem cells and lineage-committed progenitor cells with a limited degree of plasticity . This makes it a valuable tool in cardiac repair and regenerative medicine .
Propiedades
Número CAS |
671225-39-1 |
|---|---|
Fórmula molecular |
C13H19ClN4O3 |
Peso molecular |
314.77 g/mol |
Nombre IUPAC |
2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol;hydrate;hydrochloride |
InChI |
InChI=1S/C13H16N4O2.ClH.H2O/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18;;/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17);1H;1H2 |
Clave InChI |
YASXEMRYPAONMY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.Cl |
SMILES canónico |
COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.O.Cl |
Pictogramas |
Irritant |
Sinónimos |
2-[[2-[(4-methoxyphenyl)amino]-4-pyrimidinyl]amino]-ethanol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


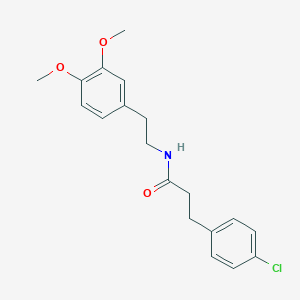

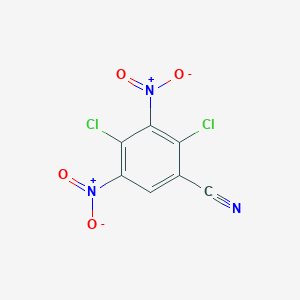
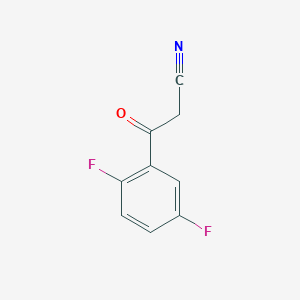
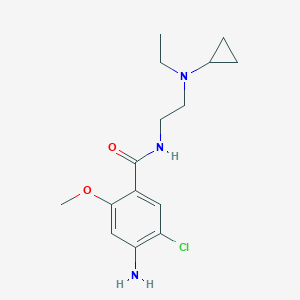
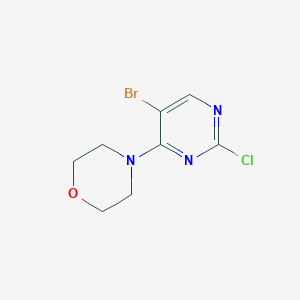
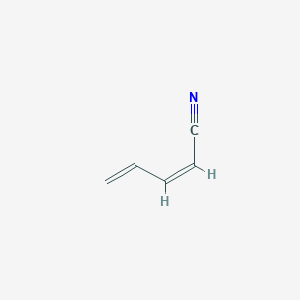
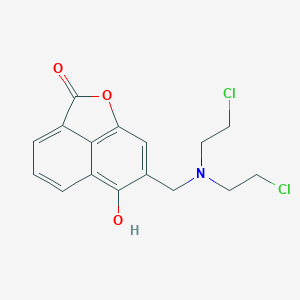
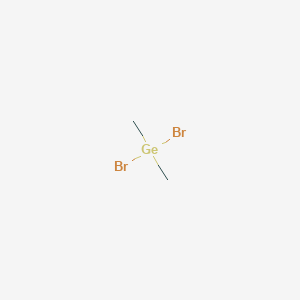
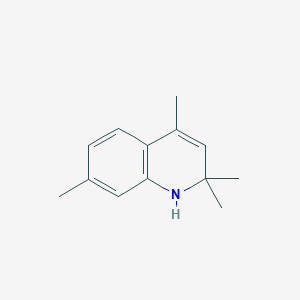
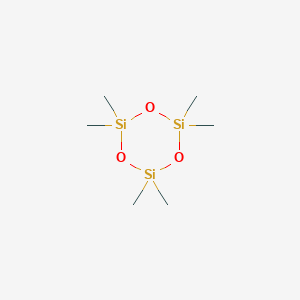
![11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B157285.png)
